Kv3 modulator 4

Kv3.1 modulation pEC50 comparison positive allosteric modulator

Kv3 modulator 4 (CAS 2173375-10-3) is a cyclobutyl-based positive allosteric modulator (PAM) of Kv3.1 and Kv3.2 channels (pEC50 5.45). Its rigid trans-cyclobutyl linker constrains conformational mobility relative to flexible aryl-ether PAMs (e.g., AUT1), enabling systematic SAR comparisons and reducing off-target variability in electrophysiology. Ideal for medicinal chemistry programs investigating linker flexibility and subtype selectivity. Supplied at ≥98% purity for research use only.

Molecular Formula C20H24N2O4
Molecular Weight 356.4 g/mol
Cat. No. B12422913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKv3 modulator 4
Molecular FormulaC20H24N2O4
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)OC3CC(C3)N4C(=O)C(NC4=O)(C)C)C5(CC5)CO2
InChIInChI=1S/C20H24N2O4/c1-11-4-5-14(15-16(11)25-10-20(15)6-7-20)26-13-8-12(9-13)22-17(23)19(2,3)21-18(22)24/h4-5,12-13H,6-10H2,1-3H3,(H,21,24)
InChIKeyVHINDDIFNPLNFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kv3 modulator 4 – Technical Procurement Profile for a Cyclobutyl-Based Kv3.1/Kv3.2 Positive Allosteric Modulator (CAS 2173375-10-3)


Kv3 modulator 4 (CAS 2173375-10-3; C20H24N2O4; MW 356.42) is a cyclobutyl-structured positive allosteric modulator (PAM) of Kv3.1 and Kv3.2 voltage-gated potassium channels, disclosed in patent WO2018020263A1 . The compound belongs to the imidazolidine-2,4-dione chemotype and is characterized by a distinct spiro[benzofuran-cyclopropane] scaffold attached via a rigid trans-cyclobutyl linker . As a research tool, it is supplied at ≥98% purity (HPLC) and is intended exclusively for laboratory research applications .

Why Generic Substitution of Kv3 modulator 4 with Other Kv3 PAMs Is Scientifically Unsupported


Kv3 positive allosteric modulators are not functionally interchangeable due to pronounced divergence in subtype selectivity fingerprints, chemical scaffold constraints, and concentration-response characteristics across the class [1]. Compounds such as AUT1 and AUT00201 exhibit distinct selectivity profiles spanning Kv3.1, Kv3.2, Kv3.3, and Kv3.4, while Kv3 modulator 4 is specifically characterized for Kv3.1 and Kv3.2 [1]. Furthermore, the rigid cyclobutyl linker architecture of Kv3 modulator 4 imposes conformational restrictions distinct from the flexible aryl-ether scaffolds of AUT series compounds, which translates to different voltage-dependence of modulation and potential off-target liabilities [2]. Substituting one Kv3 modulator for another without accounting for these differences introduces uncontrolled variables in electrophysiological readouts and confounds cross-study reproducibility [1].

Kv3 modulator 4 – Quantitative Comparative Evidence for Scientific Selection Versus Alternative Kv3 Modulators


Comparative Kv3.1 Modulatory Potency: Kv3 modulator 4 Versus AUT1 in Recombinant Human Channels

In recombinant human Kv3.1 channel assays, Kv3 modulator 4 demonstrates a pEC50 of 5.45 . When compared with AUT1, which exhibits a pEC50 of 5.33 on human recombinant Kv3.1b channels , Kv3 modulator 4 shows a quantifiable potency differential of ΔpEC50 = +0.12, corresponding to approximately 1.3-fold higher potency (EC50: 3.55 μM vs. 4.68 μM) . Both compounds function as positive allosteric modulators and share the imidazolidine-2,4-dione core pharmacophore [1].

Kv3.1 modulation pEC50 comparison positive allosteric modulator electrophysiology

Comparative Kv3.2 Modulatory Potency: Kv3 modulator 4 Versus AUT1 in Recombinant Human Channels

Kv3 modulator 4 modulates Kv3.2 channels with a pEC50 of 5.45 . In comparison, AUT1 modulates human recombinant Kv3.2a channels with a pEC50 of 5.31 , yielding a potency differential of ΔpEC50 = +0.14, corresponding to approximately 1.4-fold higher potency (EC50: 3.55 μM vs. 4.90 μM) . Both compounds are disclosed as Kv3 channel PAMs, with AUT1 additionally characterized for Kv3.3 modulation (pEC50 = 4.5, approximately 10-fold lower potency) [1].

Kv3.2 modulation pEC50 comparison positive allosteric modulator electrophysiology

Chemical Scaffold Divergence: Cyclobutyl-Constrained Linker of Kv3 modulator 4 Versus Flexible Aryl-Ether Scaffolds in AUT-Series Comparators

Kv3 modulator 4 incorporates a rigid trans-1,3-disubstituted cyclobutyl linker connecting the imidazolidine-2,4-dione core to a 7-methyl-spiro[benzofuran-3,1‘-cyclopropane] moiety . This scaffold is structurally distinct from AUT1, which employs a flexible 3-pyridinyl ether linkage, and from AUT00201, which utilizes a triazole-containing architecture [1]. The conformational restriction imposed by the cyclobutyl ring reduces rotational degrees of freedom compared to the aryl-ether linkers in AUT1 and AUT00201 [1].

chemical scaffold cyclobutyl linker conformational constraint structure-activity relationship

Subtype Selectivity Fingerprint: Kv3 modulator 4 Versus AUT00201 Across Kv3 Family Members

Kv3 modulator 4 is characterized as a modulator of Kv3.1 and Kv3.2 channels . In contrast, AUT00201 modulates Kv3.1 (pEC50 = 6.15), Kv3.2 (pEC50 = 6.52), and Kv3.4 (pEC50 = 5.6) at -15 mV in a concentration-dependent manner . No Kv3.3 or Kv3.4 modulation data is publicly available for Kv3 modulator 4 . AUT00201 is approximately 5- to 12-fold more potent than Kv3 modulator 4 across shared targets (ΔpEC50: Kv3.1 = +0.70; Kv3.2 = +1.07) .

subtype selectivity Kv3.4 modulation off-target profiling PAM selectivity

Patent Origin and Chemical Series Classification: Kv3 modulator 4 Versus Kv3 modulator 3 and Other In-Class Compounds

Kv3 modulator 4 is extracted from patent WO2018020263A1 and belongs to the cyclobutyl-containing imidazolidine-2,4-dione series . By contrast, Kv3 modulator 3 (Compound 4) is disclosed in patent WO2017098254A1 and characterized as a selective modulator of Kv3.1, Kv3.2, and Kv3.3 channels with analgesic activity . Kv3 modulator 1, also from WO2018020263A1 (Compound X), is noted for inflammatory pain research potential . Kv3 modulator 5 (Example 5) is a distinct Kv3 channel modulator that enhances Kv3.2 current and is employed in hearing disorder research .

patent classification WO2018020263A1 WO2017098254A1 chemical series

Kv3 modulator 4 – Validated Research Application Scenarios Based on Quantitative Comparative Evidence


Electrophysiological Studies Requiring Moderate-Potency Dual Kv3.1/Kv3.2 Modulation with a Structurally Defined Cyclobutyl Scaffold

Researchers conducting voltage-clamp or current-clamp electrophysiology experiments that require positive allosteric modulation of both Kv3.1 and Kv3.2 channels at moderate potency (pEC50 = 5.45; EC50 ≈ 3.55 μM) may select Kv3 modulator 4. The compound's rigid cyclobutyl linker provides a structurally constrained alternative to flexible aryl-ether PAMs such as AUT1, enabling interrogation of conformational restriction as an independent variable in channel gating studies . This scenario is particularly relevant when lower-potency activation is preferred over the high-potency pan-Kv3 activation provided by AUT00201 (Kv3.1 pEC50 = 6.15; Kv3.2 pEC50 = 6.52) .

Structure-Activity Relationship (SAR) Studies Exploring Linker Rigidity in Kv3 Channel PAMs

Medicinal chemistry and chemical biology programs investigating how linker flexibility influences Kv3 channel modulation, subtype selectivity, and off-target liability may employ Kv3 modulator 4 as a representative constrained-scaffold comparator. Its trans-cyclobutyl linker restricts conformational mobility relative to the pyridinyl-ether linker of AUT1 or the triazole-ether linker of AUT00201, making it suitable for systematic SAR comparisons that probe the pharmacological consequences of linker rigidification .

Comparator Studies Requiring Kv3.1/Kv3.2 Modulation Without Confirmed Kv3.4 Activity

For experimental designs where Kv3.4 activation is an undesired confounding variable, Kv3 modulator 4 may serve as a comparator or control compound in the absence of publicly available Kv3.4 modulation data. In contrast, AUT00201 exhibits documented Kv3.4 PAM activity (pEC50 = 5.6 at -15 mV) , making it unsuitable as a clean Kv3.1/3.2 dual modulator in assays where Kv3.4 is co-expressed. However, researchers should note that the absence of reported Kv3.4 data for Kv3 modulator 4 does not constitute confirmed selectivity; orthogonal validation is required .

Cross-Study Reproducibility and Positive Control Standardization Using a Well-Documented WO2018020263A1 Cyclobutyl Series Compound

Laboratories seeking to standardize positive control compounds across replicate studies or multi-site collaborations may select Kv3 modulator 4 based on its unambiguous patent provenance (WO2018020263A1) and consistent vendor-reported pEC50 values (5.45 on Kv3.1 and Kv3.2) . This contrasts with compounds like Kv3 modulator 3 (WO2017098254A1) or Kv3 modulator 5 (hearing disorder research), which derive from distinct patent families with different disclosed biological contexts . Clear documentation of compound identity and source patent enhances reproducibility and facilitates transparent reporting in publications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kv3 modulator 4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.